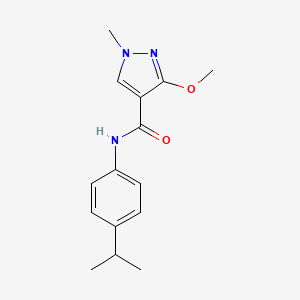

N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-(4-propan-2-ylphenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)11-5-7-12(8-6-11)16-14(19)13-9-18(3)17-15(13)20-4/h5-10H,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJXTTGUVCJFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to form the pyrazole ring. The resulting pyrazole derivative is then subjected to further functionalization to introduce the methoxy and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Substitution reactions can be carried out using appropriate alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-(4-hydroxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Reduction: Formation of N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-amine.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Therapeutic Potential

The compound has been investigated for various therapeutic applications, primarily due to its pyrazole structure, which is known for a wide range of biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide showed significant cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cancer progression .

Antimicrobial Properties

Several studies have reported the antimicrobial activity of pyrazole derivatives. This compound has been tested against a range of bacteria and fungi, showing promising results in inhibiting growth and reducing viability . The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Studies suggest that this compound may reduce inflammation markers in vitro and in vivo, indicating its potential for treating inflammatory diseases .

Multicomponent Reactions

Recent advancements in MCRs have facilitated the synthesis of pyrazole derivatives with high yields and purity. These reactions often involve the combination of a hydrazine derivative with an appropriate aldehyde and a carboxylic acid derivative under acidic or basic conditions . The process is advantageous as it minimizes the number of steps and solvents required, aligning with green chemistry principles.

Case Studies

Several case studies have highlighted the applications and efficacy of this compound in various research settings.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

- Methoxy vs. Amino Groups: The target’s 3-methoxy group may reduce hydrogen bonding compared to amino-substituted analogs (e.g., 4a, 4b), affecting solubility and receptor interactions . Halogenation: Chlorophenyl/dichlorophenyl substituents () increase molecular weight and lipophilicity, which may enhance receptor affinity but raise toxicity risks .

Synthetic Methods :

- Microwave-assisted synthesis () offers efficiency advantages over traditional methods used for pyrazole-carboxamides .

Biological Activity

N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, supported by recent studies and findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. The presence of the isopropyl group and the methoxy moiety contributes to its biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that compounds in this class could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound showed up to 85% inhibition of TNF-α at concentrations around 10 µM, compared to standard drugs like dexamethasone which exhibited 76% inhibition at 1 µM .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival. For example, a related study found that pyrazole derivatives inhibited cancer cell growth through the downregulation of key oncogenes .

3. Enzyme Inhibition

This compound has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. The inhibition of LSD1 can lead to altered gene expression patterns that suppress tumor growth .

Case Studies

Several case studies highlight the biological activity of this compound:

Q & A

Q. What are the key steps and challenges in synthesizing N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functional group modifications. Critical steps include:

- Coupling reactions : Amide bond formation between the pyrazole-carboxylic acid derivative and the 4-isopropylphenylamine moiety, often using coupling agents like EDCI or HOBt .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for solubility and reaction efficiency. Base selection (e.g., K₂CO₃) is crucial to deprotonate intermediates .

- Purification : Column chromatography or recrystallization is employed to isolate the compound, with purity verified via HPLC (>95%) .

Key challenges : Avoiding side reactions (e.g., over-alkylation) and ensuring regioselectivity in pyrazole substitution .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C3, isopropylphenyl at N1) .

- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ at m/z 342.1812) .

- X-ray crystallography : For unambiguous 3D conformation analysis, particularly to study steric effects of the isopropyl group .

- HPLC : To assess purity and detect impurities from incomplete reactions .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- In vitro enzyme inhibition : Test against kinases or cytochrome P450 isoforms, given the pyrazole core's known interactions .

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity at concentrations ranging from 1–100 µM .

- Dose-response curves : Generate IC₅₀ values with triplicate replicates to ensure reproducibility .

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from variations in experimental design:

- Purity validation : Re-analyze compound batches via HPLC and NMR to rule out impurities .

- Assay standardization : Use identical cell lines, incubation times, and readout methods (e.g., ATP-based vs. resazurin assays) .

- Pharmacokinetic factors : Evaluate solubility (e.g., in DMSO/PBS mixtures) and membrane permeability (via PAMPA assays) to assess bioavailability differences .

- Meta-analysis : Compare data across studies using platforms like PubChem (BioActivity data) to identify trends .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Answer : Combine molecular modeling and cheminformatics:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or EGFR. Focus on the methoxy group’s role in hydrogen bonding .

- MD simulations : Run 100-ns trajectories to assess binding stability in physiological conditions (e.g., SPC water model) .

- QSAR models : Train models with datasets of pyrazole derivatives to predict IC₅₀ values and guide structural optimization .

Q. How to design structure-activity relationship (SAR) studies for substituent effects?

- Methodological Answer : Systematically vary substituents and correlate with bioactivity:

- Isosteric replacements : Swap the isopropyl group with cyclopropyl or tert-butyl to study steric effects on target binding .

- Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) at the phenyl ring to assess impact on electron density and potency .

- Dose-response profiling : Test derivatives in parallel using high-throughput screening (e.g., 384-well plates) to rank efficacy .

- Statistical analysis : Apply ANOVA to identify significant activity differences between analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.